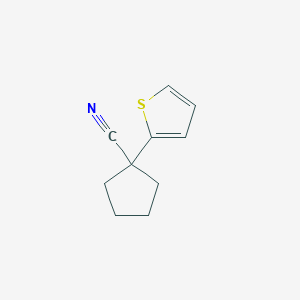
1-(2-Thienyl)cyclopentanecarbonitrile
Overview
Description
1-(2-Thienyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C₁₀H₁₁NS It is characterized by a cyclopentane ring substituted with a thiophene group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Thienyl)cyclopentanecarbonitrile can be synthesized through several methods. One common approach involves the cyclization of 2-thienylacetonitrile with a suitable catalyst under controlled conditions. Another method includes the reaction of 2-thienylmagnesium bromide with cyclopentanone followed by subsequent nitrilation.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
Chemical Reactions Analysis
1-(2-Thienyl)cyclopentanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the nitrile or thiophene positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation products: 1-(2-Thienyl)cyclopentanecarboxylic acid derivatives.
Reduction products: 1-(2-Thienyl)cyclopentanemethylamine derivatives.
Substitution products: Various substituted thiophene and nitrile derivatives.
Scientific Research Applications
1-(2-Thienyl)cyclopentanecarbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Thienyl)cyclopentanecarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The thiophene group can participate in π-π stacking interactions, while the nitrile group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological processes and lead to desired outcomes in various applications.
Comparison with Similar Compounds
1-(2-Thienyl)cyclopentanecarbonitrile is unique due to its specific structural features. Similar compounds include:
2-Thienylcyclohexanecarbonitrile: Similar structure but with a cyclohexane ring instead of cyclopentane.
1-(2-Thienyl)cyclopentanecarboxylic acid: Similar core structure but with a carboxylic acid group instead of a nitrile group.
2-Thienylacetonitrile: A simpler compound lacking the cyclopentane ring.
These compounds share the thiophene and nitrile functionalities but differ in their ring size and functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-thiophen-2-ylcyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c11-8-10(5-1-2-6-10)9-4-3-7-12-9/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQLQBVPHNMFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1467846.png)
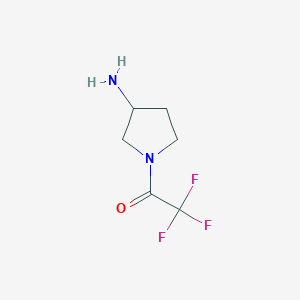
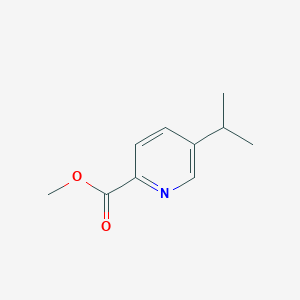


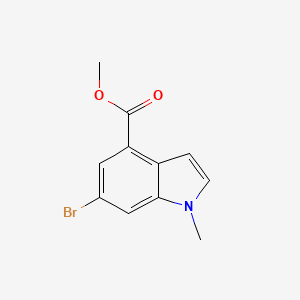

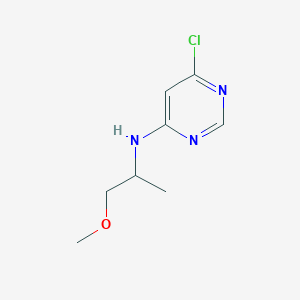
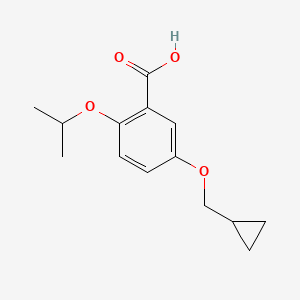
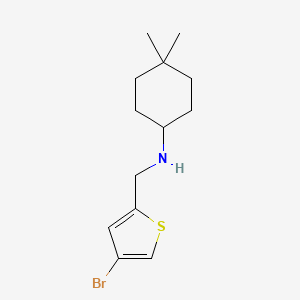
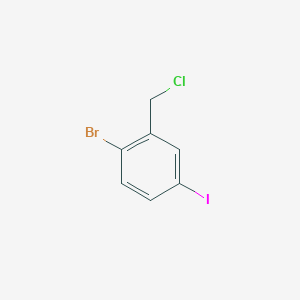

![1-[4-(2-Methylpropoxy)phenyl]propan-2-one](/img/structure/B1467868.png)
![2-ethyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1467869.png)
